![molecular formula C21H26N2O3S B2877993 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-dimethyl-1-benzenesulfonamide CAS No. 941955-61-9](/img/structure/B2877993.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-dimethyl-1-benzenesulfonamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-dimethyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-dimethyl-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-dimethyl-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Radioprotective Agents Research has shown the utility of similar quinoline derivatives in the synthesis of novel compounds with potential anticancer and radioprotective properties. For example, certain quinolinyl benzenesulfonamide derivatives have demonstrated interesting cytotoxic activity against cancer cell lines and exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008). This suggests the potential for developing new therapeutic agents targeting various cancers while also offering protection from radiation exposure.
Antimicrobial Agents Quinoline derivatives have also been synthesized for their antimicrobial properties. New compounds combining the quinoline structure with sulfonamide moieties have been developed and tested for their antimicrobial efficacy. Some of these compounds showed high activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Endothelin Antagonists The modification of quinolinyl benzenesulfonamide structures has led to the development of endothelin-A (ETA) selective antagonists. These compounds have been shown to have good oral activity in inhibiting pressor effects caused by endothelin-1 infusion in rats, indicating their potential use in treating conditions related to endothelin dysfunction (Murugesan et al., 1998).
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor for certain enzymes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This could potentially be a pathway affected by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and mode of action information .
properties
IUPAC Name |
2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)13-23-19-9-8-18(12-17(19)7-10-21(23)24)22-27(25,26)20-11-15(3)5-6-16(20)4/h5-6,8-9,11-12,14,22H,7,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFKGCQSMERNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
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